molecular formula C9H8F3N3 B2968071 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene CAS No. 1260595-01-4

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene

Cat. No.: B2968071
CAS No.: 1260595-01-4
M. Wt: 215.179
InChI Key: LLNUOERZVCLBMV-ZCFIWIBFSA-N
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Description

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group and a trifluoromethyl group attached to a benzene ring

Scientific Research Applications

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

    Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzene.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the corresponding halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Chiral Center Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, reaction efficiency, and safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzene derivatives.

    Cycloaddition: Formation of triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-azido-4-(trifluoromethyl)benzene: Lacks the chiral center present in 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene.

    4-(trifluoromethyl)phenyl azide: Similar structure but without the chiral center.

    1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene: Enantiomer of this compound.

Uniqueness

This compound is unique due to the presence of both an azido group and a trifluoromethyl group, as well as a chiral center. This combination of features makes it a versatile compound for various applications, particularly in asymmetric synthesis and bioconjugation.

Properties

IUPAC Name

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNUOERZVCLBMV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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